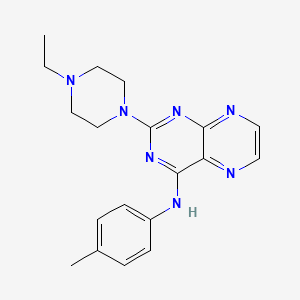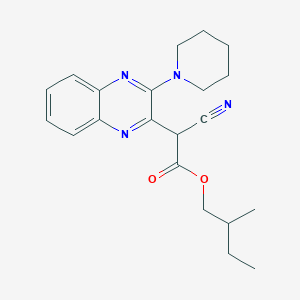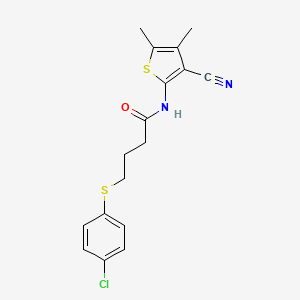
3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research in recent years. This compound has been found to have potential applications in various fields such as medicine, pharmacology, and biotechnology.
Scientific Research Applications
Molecular Interactions and Structural Analysis
Research has focused on understanding the molecular interactions and structural characteristics of compounds related to "3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide." For instance, studies have reported on the intramolecular and intermolecular hydrogen bonding patterns of similar compounds, which play a crucial role in their structural stability and reactivity. This knowledge is pivotal for the design of molecules with desired biological or physical properties (Gelbrich, Haddow, & Griesser, 2011).
Synthesis and Characterization
The synthesis and characterization of tetrahydroquinoline derivatives have been extensively studied. These efforts aim to develop efficient synthetic routes and understand the chemical behavior of these compounds. Research in this area not only contributes to the chemical knowledge base but also opens pathways for the creation of novel molecules with potential application in drug development and other areas (Cremonesi, Croce, & Gallanti, 2010).
Potential Therapeutic Agents
Several studies have identified tetrahydroquinoline derivatives as potential therapeutic agents. For example, novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been explored as a new class of antitumor agents, showcasing significant in vitro antitumor activity. These findings suggest the potential of these compounds in developing new treatments for cancer (Alqasoumi, Al-Taweel, Alafeefy, Ghorab, & Noaman, 2010).
Nonlinear Optical Properties
The exploration of nonlinear optical properties of compounds related to "3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide" has revealed their potential in optical limiting applications. This research area is crucial for the development of materials for photonic devices, highlighting the versatile applications of these compounds beyond the pharmaceutical domain (Ruanwas et al., 2010).
properties
IUPAC Name |
3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S/c1-3-13-23-14-5-7-19-16-18(9-10-21(19)23)11-12-22-26(24,25)20-8-4-6-17(2)15-20/h4,6,8-10,15-16,22H,3,5,7,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULCTNZXPFFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,8-Dioxo-1,2,3,4-tetrahydropyrazino[1,2-c]pyrimidine-9-carbonitrile;hydrochloride](/img/structure/B2975993.png)
![ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2975994.png)
![2-Chloro-N-[1-(4-chlorophenyl)-2,2,2-trifluoroethyl]-N-methylacetamide](/img/structure/B2975995.png)
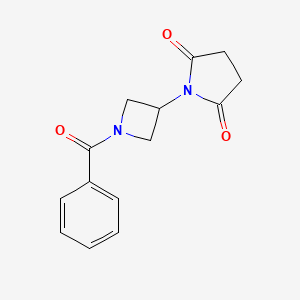
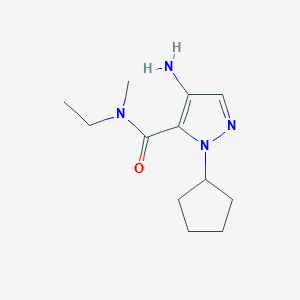
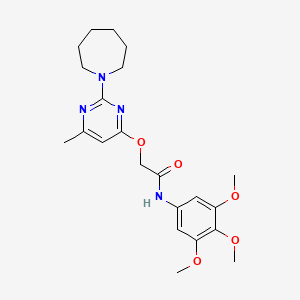

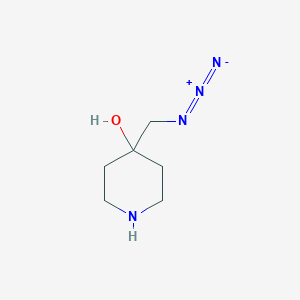
![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2976007.png)
